2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
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Overview
Description
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. This compound is known for its unique structure, which includes a cyclopenta[c]pyrazole ring system substituted with dimethyl groups and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylcyclopentanone with hydrazine to form the cyclopenta[c]pyrazole ring system. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenyl acetate
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2,6-dimethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-4-6-7(5)11-12(2)8(6)9(10)13/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXPNYQEVMPFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N(N=C12)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664844 |
Source
|
Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146979-79-5 |
Source
|
Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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